2-{[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid is a complex organic compound that features a benzoxazole moiety and a sulfamoyl group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of pharmaceuticals. The specific structural features of this compound suggest it may have applications in treating various diseases, including cancer and bacterial infections.
The compound can be synthesized through various chemical reactions that involve starting materials such as benzoxazole derivatives and sulfamoyl chlorides. Its synthesis and characterization have been documented in scientific literature, indicating its relevance in research settings focused on drug development and chemical synthesis.
This compound belongs to the class of heterocyclic compounds, specifically those containing both sulfur and nitrogen atoms. It is categorized under sulfonamides due to the presence of the dimethylsulfamoyl group, which is known for its biological activity.
The synthesis of 2-{[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid typically involves several steps:
The reactions are usually carried out under controlled conditions, often employing solvents such as dimethyl sulfoxide or acetic acid at elevated temperatures to facilitate the formation of the desired product. Purification methods such as recrystallization or chromatography are commonly employed to isolate the final compound.
The molecular structure of 2-{[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid can be represented as follows:
The structure features:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for structural elucidation. For example:
The compound can participate in various chemical reactions, including:
Reagents commonly used include bases for nucleophilic substitutions and reducing agents like lithium aluminum hydride for reduction processes. Reaction conditions such as temperature and solvent choice significantly influence yields and product purity.
The mechanism of action for 2-{[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid is not fully elucidated but is believed to involve:
Studies indicate that compounds with similar structures exhibit significant biological activities, suggesting that this compound may also possess similar properties.
Relevant analyses include thermal stability assessments and solubility tests in various solvents.
2-{[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of biological activities, which could lead to significant advancements in medicinal chemistry.
Benzoxazole-based sulfanyl acetic acids constitute a specialized subclass defined by a 1,3-benzoxazole ring connected via a sulfur atom to an acetic acid moiety. Structural variations arise through substitutions on three key regions: the benzoxazole ring system, the sulfanyl linker, and the acetic acid group. The compound 2-{[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid (Molecular Formula: C₁₁H₁₂N₂O₅S₂; MW: 316.4 g/mol) exemplifies this class with specific modifications that distinguish it from simpler analogs :
Table 1: Structural Comparison of Sulfanyl Acetic Acid Derivatives
Compound Name | Core Structure | Key Substituents | Molecular Formula |
---|---|---|---|
2-{[5-(Dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid | Benzoxazole | 5-Dimethylsulfamoyl; C2-sulfanylacetic acid | C₁₁H₁₂N₂O₅S₂ |
2-(1,3-Benzoxazol-2-yldisulfanyl)acetic acid [2] | Benzoxazole | Disulfide-linked acetic acid | C₉H₇NO₃S₂ |
(5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid [3] | Benzoxazolone | N3-Acetic acid; 5-Methyl | C₁₀H₉NO₄ |
2-[(5-Nitro-1-phenyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid [7] | N-Phenylbenzimidazole | 5-Nitro; C2-sulfanylacetic acid | C₁₅H₁₁N₃O₄S |
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid [6] | Phenyloxazole | 5-Methyl; C4-Acetic acid | C₁₂H₁₁NO₃ |
The molecular architecture of 2-{[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid confers specific physicochemical properties, including moderate lipophilicity (XLogP3: 1.4), eight hydrogen bond acceptors, and one hydrogen bond donor. These properties influence solubility, membrane permeability, and target binding characteristics .
The historical trajectory of sulfanyl acetic acid derivatives is rooted in the convergence of three distinct chemical lineages: benzoxazole chemistry, sulfonamide therapeutics, and thioether-functionalized carboxylic acids. Benzoxazoles gained prominence in the mid-20th century as privileged structures in dye chemistry and later as bioactive scaffolds, valued for their structural mimicry of purine bases and metabolic stability. Parallel developments occurred in sulfonamide chemistry following the groundbreaking discovery of sulfanilamide's antibacterial properties in the 1930s, establishing the –SO₂NHR group as a critical pharmacophore for enzyme inhibition .
The strategic incorporation of sulfanyl acetic acid functionalities into heterocyclic systems emerged more recently as a rational drug design approach to leverage synergistic effects. Early examples focused on simple heterocycle-thioacetic acid conjugates (e.g., 2-(1,3-benzoxazol-2-yldisulfanyl)acetic acid) primarily investigated as chemical intermediates or enzyme mimetics [2]. The therapeutic potential expanded significantly with the development of compounds like 2-{[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid, representing an evolution toward multifunctional architectures. This compound specifically integrates:
Despite its structural sophistication, scientific literature specific to this compound remains sparse, indicating it represents an emerging chemical entity rather than an extensively studied therapeutic candidate . Its development reflects contemporary strategies in medicinal chemistry that combine established pharmacophoric elements to target multiple biological pathways simultaneously.
The bioactivity potential of 2-{[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid stems from synergistic interactions between its four key functional components: the benzoxazole ring, dimethylsulfamoyl group, thioether linkage, and carboxylic acid terminus. Each moiety contributes distinct biochemical properties:
Historically associated with antimicrobial activity (inhibiting dihydropteroate synthase) and carbonic anhydrase inhibition, though modulated by the benzoxazole context .
Thioether Linkage (–S–CH₂–):
Extends the carboxylic acid functionality away from the sterically encumbered benzoxazole core, minimizing electronic interference between domains.
Benzoxazole Core:
Contributes to antimicrobial activity through membrane disruption or inhibition of bacterial topoisomerases .
Carboxylic Acid Terminus (–CH₂COOH):
Table 2: Functional Group Contributions to Bioactivity
Functional Group | Electronic Effects | Molecular Interactions | Biological Roles |
---|---|---|---|
Dimethylsulfamoyl (–SO₂N(CH₃)₂) | Strong electron-withdrawing | Hydrogen-bond acceptance; Van der Waals interactions | Enzyme inhibition (e.g., carbonic anhydrase); Antibacterial |
Benzoxazole ring | Moderate π-deficient system | π-π Stacking; Hydrophobic interactions | Antimicrobial; DNA intercalation potential |
Thioether bridge (–S–CH₂–) | Polarizable sulfur electron cloud | Weak hydrogen bonding; Metabolic oxidation site | Conformational flexibility; Prodrug activation |
Carboxylic acid (–COOH) | Acidic (pKa ~3-4) | Ionic bonding; Strong hydrogen bonding | Solubility modulation; Target recognition |
Preliminary investigations suggest that this compound may target bacterial ribosomes to inhibit protein synthesis, leveraging synergistic effects between its sulfonamide and benzoxazole components. Additionally, the dimethylsulfamoyl group may enhance anti-inflammatory activity through COX-2 inhibition pathways observed in other sulfonamide-bearing heterocycles. The compound's structural complexity offers multiple sites for synthetic modification to optimize pharmacokinetic properties while retaining core bioactivity .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1